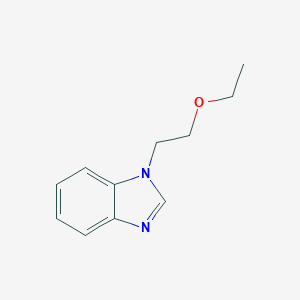

1-(2-Ethoxyethyl)benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

143656-17-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)benzimidazole |

InChI |

InChI=1S/C11H14N2O/c1-2-14-8-7-13-9-12-10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3 |

InChI Key |

JBJUUEWWQLMAJH-UHFFFAOYSA-N |

SMILES |

CCOCCN1C=NC2=CC=CC=C21 |

Canonical SMILES |

CCOCCN1C=NC2=CC=CC=C21 |

Synonyms |

1H-Benzimidazole,1-(2-ethoxyethyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Ethoxyethyl)benzimidazole: Chemical Structure, Properties, and Synthetic Applications in Antihistamine Development

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter chemical scaffolds that serve as the linchpin for entire classes of therapeutics. 1-(2-Ethoxyethyl)benzimidazole and its functionalized derivatives—most notably 1-(2-ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole—represent one such critical class of pharmaceutical intermediates[1][2]. These compounds are the foundational building blocks for the synthesis of Bilastine, a highly selective, non-sedating second-generation histamine H1 receptor antagonist[3][4].

This technical guide dissects the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing the 1-(2-ethoxyethyl)benzimidazole scaffold in modern drug development.

Chemical Structure and Physicochemical Properties

The core architecture of this molecule consists of a bicyclic benzimidazole ring (a benzene ring fused to an imidazole ring) substituted at the N1 position with a 2-ethoxyethyl group[5]. In its most pharmaceutically relevant intermediate form, a piperidinyl group is attached at the C2 position, often requiring protective group chemistry (such as a Boc group) during multi-step syntheses[1].

To facilitate rapid comparison for scale-up operations, the quantitative physicochemical data of the two most common derivatives are summarized below.

Table 1: Properties of the Boc-Protected Bilastine Intermediate

| Property | Value |

| IUPAC Name | tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate[1] |

| CAS Number | 1181267-36-6[1] |

| Molecular Formula | C21H31N3O3[1] |

| Molecular Weight | 373.5 g/mol [1] |

| Primary Application | Scaffold for Bilastine API synthesis[1] |

Table 2: Properties of 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole

| Property | Value |

| CAS Number | 87233-54-3[6][7] |

| Molecular Formula | C11H13ClN2O[5][6] |

| Molecular Weight | 224.68 g/mol [6][7] |

| Appearance | Yellow Oil[6] |

| Storage Conditions | 2-8°C, dry and well-ventilated[6] |

Mechanistic Role in Drug Development

The selection of the 1-(2-ethoxyethyl)benzimidazole scaffold in drug design is driven by precise structure-activity relationship (SAR) requirements.

-

Receptor Affinity: The electron-rich benzimidazole core provides the necessary aromatic interactions (π-π stacking) with the H1 receptor pocket[3][5].

-

Pharmacokinetics & Bioavailability: The 2-ethoxyethyl chain introduces a flexible, oxygen-containing vector. This specific substitution enhances aqueous solubility and hydrogen bonding capacity, significantly improving the overall bioavailability of the molecule in biological systems[5].

-

Blood-Brain Barrier (BBB) Exclusion: The hydrophilic nature of the ethoxyethyl group, combined with the carboxylic substituent introduced in the final Bilastine molecule, prevents the drug from crossing the BBB. This causality is the direct reason Bilastine is devoid of the sedative side effects common in first-generation antihistamines[3].

Synthetic Workflows and Experimental Protocols

The synthesis of the 1-(2-ethoxyethyl)benzimidazole core requires strict regiocontrol. The primary challenge is ensuring selective N-alkylation of the benzimidazole ring without affecting other nucleophilic sites, such as the piperidine nitrogen.

Step-by-step synthetic workflow for the Boc-protected 1-(2-ethoxyethyl)benzimidazole intermediate.

Protocol 1: Synthesis of the Boc-Protected Intermediate

Causality Check: Boc-protection of the piperidine nitrogen is mandatory to prevent competing N-alkylation during the introduction of the 2-ethoxyethyl group[1].

-

Condensation: React o-phenylenediamine with N-Boc-4-piperidinecarboxylic acid under acidic dehydration conditions to form the benzimidazole ring.

-

Preparation for Alkylation: Dissolve the resulting Boc-protected benzimidazole intermediate in an aprotic polar solvent (e.g., THF or DMF)[8].

-

Deprotonation: Add a strong base (e.g., Potassium carbonate or Sodium hydride) at 0-5°C to deprotonate the benzimidazole N-H.

-

Alkylation: Slowly introduce 2-ethoxyethyl 4-methylbenzenesulfonate (tosylate). The tosylate functionality is utilized industrially because it acts as an excellent leaving group, providing high yields and selectivity during nucleophilic substitution[9].

-

Reaction Monitoring: Stir the mixture at 60-80°C. This is a self-validating step: monitor the reaction via TLC or HPLC until the starting material peak is completely consumed.

-

Workup & Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via column chromatography to yield the pure intermediate[9].

Application: Bilastine Synthesis Pathway

Once the 1-(2-ethoxyethyl)benzimidazole intermediate is synthesized, it acts as the primary precursor for the Bilastine API.

Conversion of the 1-(2-ethoxyethyl)benzimidazole intermediate into Bilastine API.

Protocol 2: Deprotection and Final Coupling

-

Boc Deprotection: Treat the Boc-protected intermediate with an acid (e.g., HCl in dioxane or Trifluoroacetic acid in DCM) at room temperature. This removes the tert-butyl carboxylate group, yielding the free 1-(2-ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole[1].

-

Neutralization: Neutralize the resulting hydrochloride salt with a base (e.g., NaOH) to obtain the free amine.

-

Final Alkylation: React the free piperidine amine with a suitable alkylating agent, such as a 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid derivative, in the presence of an inorganic base and a Lewis acid/Ni complex catalyst[8].

-

Isolation: After completion, precipitate the Bilastine API by adjusting the pH, filter, and recrystallize to achieve pharmaceutical-grade purity.

Analytical and Quality Control Methods

To ensure the trustworthiness and reproducibility of the synthesis, rigorous analytical methods must be employed:

-

HPLC: Used extensively to monitor reaction progress and quantify impurities (e.g., Bilastine Boc Impurity 32)[1]. A novel, effective, and safe analytical methodology is required for routine quality control[3][4].

-

NMR & IR Spectroscopy: Confirms the structural integrity of the 1-(2-ethoxyethyl) substitution. The presence of the ethoxyethyl ether linkage is distinctly visible in 1H-NMR (characteristic triplet/multiplet shifts for the -CH2-O-CH2- protons) and conforms to the structure via Infrared Spectrum[6].

-

Mass Spectrometry: Validates the exact mass of the synthesized compounds (e.g., 373.5 g/mol for the Boc-intermediate, 224.68 g/mol for the chloro-derivative)[1][6].

References

- Smolecule. "2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole." Smolecule.com.

- MySkinRecipes. "2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole." Myskinrecipes.com.

- PubChem. "2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | C11H13ClN2O | CID 10489356." NIH.gov.

- PubMed. "Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update." NIH.gov.

- Google Patents. "CN113292534A - Preparation method of bilastine key intermediate." Google.com.

- Ingenta Connect. "Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine." Ingentaconnect.com.

- Apicule. "tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No: 1181267-36-6)." Apicule.com.

- NBInno. "1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole." Nbinno.com.

- Smolecule. "Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9." Smolecule.com.

Sources

- 1. apicule.com [apicule.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Buy 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | 87233-54-3 [smolecule.com]

- 6. 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole [myskinrecipes.com]

- 7. 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | C11H13ClN2O | CID 10489356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN113292534A - Preparation method of bilastine key intermediate - Google Patents [patents.google.com]

- 9. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]

"pharmacological profile of 1-(2-Ethoxyethyl)benzimidazole"

An In-depth Technical Guide to the Pharmacological Profile of 1-(2-Ethoxyethyl)benzimidazole and Its Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds. This bicyclic heterocyclic aromatic, formed by the fusion of benzene and imidazole rings, exhibits a remarkable versatility, leading to derivatives with activities spanning from anticancer and antiviral to anti-inflammatory and antihistaminic. Within this broad chemical family, 1-(2-Ethoxyethyl)benzimidazole has emerged as a critical structural motif and synthetic intermediate, particularly in the development of modern therapeutic agents.

This technical guide offers a comprehensive analysis of the pharmacological profile of 1-(2-Ethoxyethyl)benzimidazole. As this compound is primarily a precursor, its pharmacological identity is best understood through the lens of its advanced derivatives. We will explore its synthesis, the profound influence of the 1-(2-ethoxyethyl) moiety on the biological and pharmacokinetic properties of its derivatives, and the detailed pharmacological profiles of key compounds synthesized from this core. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical entity.

Part 1: Synthesis and Chemical Identity

The strategic importance of 1-(2-Ethoxyethyl)benzimidazole lies in its role as a versatile building block. Its synthesis is typically achieved through well-established methods for constructing 1,2-disubstituted benzimidazoles. A common approach involves the N-alkylation of a pre-formed benzimidazole ring system or the cyclization of an appropriately substituted o-phenylenediamine.

The 1-(2-ethoxyethyl) group is specifically introduced to modulate the physicochemical properties of the final molecule. This group can enhance lipophilicity, which may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

General Synthetic Workflow

A representative synthesis for a derivative involves reacting 2-(piperidin-4-yl)-1H-benzo[d]imidazole with an alkylating agent like 2-ethoxyethyl 4-methylbenzenesulfonate in the presence of a base. This method directly attaches the ethoxyethyl group to one of the nitrogen atoms of the benzimidazole core.

Caption: General workflow for the N-alkylation of a benzimidazole derivative.

Chemical Identifiers for a Key Intermediate

For the key intermediate, 1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole, the following identifiers apply:

| Property | Value |

| CAS Number | 110963-63-8 |

| Molecular Formula | C16H23N3O |

| Molecular Weight | 273.37 g/mol |

| Synonyms | Bilastine Intermediate 1, Bilasten intermediate 2 |

Part 2: Pharmacological Profile of Key Derivatives

The pharmacological significance of the 1-(2-ethoxyethyl)benzimidazole core is most prominently demonstrated by its derivatives, which exhibit potent and selective activities.

Antihistaminic and Antiallergic Activity

The most well-characterized application of this scaffold is in the development of second-generation H1 receptor antagonists.

Mechanism of Action: Compounds such as Bilastine and the investigational drug KB-2413 (also reported as KG-2413) are potent and selective inverse agonists of the histamine H1 receptor. By binding to this receptor on immune and other cells, they prevent histamine from initiating the signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, sneezing, and swelling. This targeted action makes them effective for treating conditions like allergic rhinitis and urticaria.

The designation "second-generation" is critical; it signifies that these drugs have minimal penetration of the blood-brain barrier. This is a direct result of their chemical structure, which leads to a non-sedating profile—a significant advantage over first-generation antihistamines. Studies on KB-2413 confirm this, showing it has a much weaker effect on the central nervous system compared to older drugs like chlorpheniramine.

Caption: Mechanism of H1 receptor antagonism by benzimidazole derivatives.

General Pharmacology and Safety Profile

Beyond its primary antiallergic effects, the general pharmacology of the derivative KB-2413 has been investigated, providing insight into the broader safety profile of this chemical class. These studies suggest a favorable profile with minimal off-target effects.

| System | Observation (KB-2413) | Comparison to Other Antihistamines |

| Circulatory | Slightly decreased blood pressure and heart rate in dogs at 3 mg/kg i.v. | Less potent effect |

| Respiratory | Transiently inhibited respiration at 3 mg/kg i.v. in dogs. | Similar transient effect |

| Central Nervous System | Inhibited locomotor activity at high doses (100 mg/kg p.o.), but had no effect on EEG or conditioned avoidance. | Much less potent effect |

| Gastrointestinal | Slightly decreased gastric juice volume and increased biliary secretion in rats. | Contrasting effect on bile secretion |

| Autonomic & Motor | No influence on the autonomic system in cats or the motor nervous system in rats at 3 mg/kg i.v. | Favorable (no effect) |

| Other Systems | No effect on blood clotting, blood sugar, or urine volume/electrolytes in rats. | Favorable (no effect) |

Notably, KB-2413 also demonstrated anti-inflammatory properties by inhibiting carrageenin-induced paw edema in rats at a dose of 100 mg/kg p.o. This suggests that while H1 antagonism is the primary mechanism, other pathways contributing to anti-inflammatory effects may be present.

Part 3: The Role of the 1-(2-Ethoxyethyl) Moiety in Pharmacokinetics (ADME)

The specific substitution at the N-1 position of the benzimidazole ring is a key determinant of a drug's pharmacokinetic behavior. The 1-(2-ethoxyethyl) group is believed to confer properties that lead to a desirable ADME profile.

Interspecies Pharmacokinetics of a Derivative

A study on the pharmacokinetics of KG-2413 (an antiallergic agent identified as 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1,4-diazepin-1-yl) benzimidazole difumarate) after intravenous administration highlights key species-specific differences.

| Species | Dose (mg/kg) | AUC (ng·h/mL) | Volume of Distribution (Vd) | Unbound Fraction (fu) |

| Rats | 2 | 218 | High | 0.607 |

| Guinea Pigs | 2 | 421 | Low | 0.189 |

| Dogs | 2 | 369 | High | 0.603 |

Data extracted from a study on KG-2413.

Causality and Insights:

-

Volume of Distribution (Vd): The Vd was significantly larger in rats and dogs compared to guinea pigs. This difference was attributed to variations in plasma protein binding.

-

Plasma Protein Binding: The unbound fraction (fu) of the drug in plasma was much lower in guinea pigs (0.189) than in rats (0.607) and dogs (0.603), meaning more of the drug was bound to proteins and less was available to distribute into tissues. This is a critical insight for drug development, as it underscores the necessity of conducting pharmacokinetic studies across multiple species to predict human outcomes accurately.

-

Clearance: The total body clearance in rats and guinea pigs was comparable to their respective hepatic blood flow rates, suggesting rapid liver metabolism. In dogs, extrahepatic elimination pathways were suggested.

Caption: A simplified schematic of the ADME (Pharmacokinetic) process.

Part 4: Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details representative experimental methodologies.

Protocol: Synthesis of a 1-(2-Ethoxyethyl)benzimidazole Derivative

This protocol is based on a general method for synthesizing new benzimidazole derivatives as potential antihistamine agents.

Objective: To synthesize 2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol.

Materials:

-

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol (Intermediate A)

-

2-Ethoxyethyl 4-methylbenzenesulfonate

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Dissolve 5.1 mmol of Intermediate A in 10 mL of DMF in a round-bottom flask.

-

Add 13 mmol of KOH to the solution.

-

Add 9.7 mmol of 2-ethoxyethyl 4-methylbenzenesulfonate to the reaction mixture.

-

Heat the reaction mixture to 40-45°C with continuous stirring.

-

Monitor the reaction for 5-6 hours using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add 15 mL of water to the flask to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulphate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue using flash column chromatography as needed.

Protocol: In-Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the human histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant human H1 receptors.

-

Radioligand: [3H]-pyrilamine (a known H1 antagonist).

-

Test compound (e.g., a 1-(2-ethoxyethyl)benzimidazole derivative).

-

Non-specific binding control: Mepyramine or another high-affinity H1 antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Microplate reader or liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the [3H]-pyrilamine radioligand at a fixed concentration (near its Kd), and either the test compound, buffer (for total binding), or the non-specific control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation for a more accurate measure of binding affinity.

Conclusion

1-(2-Ethoxyethyl)benzimidazole is a pharmacologically significant scaffold whose value is realized through its advanced derivatives. The strategic inclusion of the 1-(2-ethoxyethyl) moiety is crucial for engineering molecules with high affinity and selectivity for the H1 histamine receptor while maintaining a favorable pharmacokinetic and safety profile, characterized by low CNS penetration. The resulting second-generation antihistamines, such as Bilastine, represent a substantial improvement in the management of allergic disorders. The comprehensive data available on derivatives like KB-2413 provides a solid foundation for understanding the structure-activity and structure-safety relationships of this chemical class. Future research may further exploit this versatile core to develop agents for other therapeutic areas where the benzimidazole nucleus has shown promise.

References

- Inotsume, N., Nishimura, M., Nakano, M., & Fujita, T. (n.d.). Interspecies differences in pharmacokinetics of an antiallergic agent, 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1,4-diazepin-1-yl)

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Benzimidazoles

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an imidazole ring.[1][2] This deceptively simple structure is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold".[2][3] Its significance stems from its structural similarity to naturally occurring purine nucleobases, the building blocks of DNA and RNA.[4][5] This mimicry allows benzimidazole derivatives to readily interact with a vast array of biological macromolecules, including enzymes and receptors, leading to a broad and diverse range of pharmacological activities.[1][6]

The versatility of the benzimidazole core, which allows for substitutions at multiple positions, has enabled the development of compounds with activities spanning from antimicrobial and anticancer to anthelmintic and antiviral, among others.[7][8][9] This guide provides a detailed exploration of the key biological activities of benzimidazole derivatives, focusing on their mechanisms of action, relevant experimental protocols, and the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their ability to target multiple pathways crucial for cancer cell growth and survival.[10][11] Their mechanisms are diverse, ranging from disrupting the cellular skeleton to inhibiting critical signaling cascades and inducing programmed cell death.

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[4] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, arresting the cell cycle (typically at the G2/M phase) and ultimately inducing apoptosis.[11][12] Nocodazole is a classic experimental agent that functions through this mechanism.[12]

-

Kinase Inhibition: Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Benzimidazole derivatives have been designed to inhibit key oncogenic kinases.[4] For example, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in angiogenesis (the formation of new blood vessels that supply tumors).[12][13] Others target Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.[4]

-

DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole compounds, such as the DNA minor groove binder Hoechst 33258, can insert themselves into the DNA structure.[10] This can interfere with DNA replication and transcription. Additionally, some derivatives inhibit topoisomerases, enzymes that manage DNA topology during replication, leading to DNA damage and cell death.[4][11]

-

Induction of Apoptosis: Beyond cell cycle arrest, benzimidazoles can directly trigger apoptosis. One key target is the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, these compounds allow pro-apoptotic signals to dominate, leading to the activation of the caspase cascade and programmed cell death.[14]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. In cancers with existing DNA repair defects (like those with BRCA mutations), inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage becomes unsustainable for the cancer cell. Veliparib is a notable benzimidazole-based PARP inhibitor.[5][11]

Signaling Pathway: Inhibition of the VEGFR-2 Pathway by Benzimidazole Derivatives

Caption: Benzimidazoles can inhibit VEGFR-2, blocking downstream signaling pathways like PI3K/AKT and MAPK.

Quantitative Data: Cytotoxicity of Benzimidazole Derivatives

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Drug | Target Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| Dovitinib (II) | Endothelial Cells | VEGFR-2, FGFR-1/3 Inhibitor | 0.013 (VEGFR-2) | [13] |

| Compound 19 | HepG2 (Liver Cancer) | VEGFR-2 Kinase Inhibitor | 2.57 | [12] |

| Compound 40 | A549 (Lung Cancer) | Apoptosis Induction | 0.05 | [12] |

| Compound 92g | A549 (Lung Cancer) | Cytotoxic | 0.316 | [10] |

| Compound 5a | HepG2 (Liver Cancer) | EGFR, VEGFR-2, Topo II Inhibitor | Not specified | [13] |

| Chrysin-Benzimidazole | MFC (Gastric Cancer) | Anti-proliferative | 25.72 | [] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Activity: Combating Bacteria and Fungi

Benzimidazole derivatives are potent antimicrobial agents, effective against a wide range of bacteria and fungi.[1] Their efficacy often stems from their ability to disrupt essential cellular processes unique to these microorganisms.

Mechanisms of Antimicrobial Action

-

Antibacterial Mechanism: A key target for antibacterial benzimidazoles is DNA gyrase (a type II topoisomerase).[16] This enzyme is essential for controlling DNA topology during replication in bacteria. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.[16]

-

Antifungal Mechanism: In fungi, a primary mechanism of action is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, benzimidazole compounds compromise the integrity and function of the fungal cell membrane, leading to cell death.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 58-61 | S. aureus, E. coli | - (Excellent activity) | [7] |

| Compound 11d | S. aureus | 2 | |

| Compound 11d | E. coli | 16 | |

| NR-5 Derivative | M. smegmatis | 62.5 | [17] |

| TFBZ Derivative | MRSA | 4 | [18] |

| Fluconazole (Ref.) | C. albicans | <3.9 | [7] |

| Various Derivatives | C. albicans | 3.9 - 7.8 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.

-

Inoculum Preparation: Grow the target microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzimidazole compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Antiviral Activity: Inhibiting Viral Replication

The structural diversity of benzimidazoles has led to the discovery of potent agents against a range of DNA and RNA viruses.[19][20]

Mechanism of Antiviral Action

The primary antiviral mechanism involves the inhibition of key viral enzymes necessary for replication.[21] A well-studied example is the inhibition of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP).[22] Certain benzimidazole derivatives act as non-nucleoside, allosteric inhibitors. They bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the initiation of RNA synthesis without competing with nucleotide triphosphates.[22] Other mechanisms include blocking viral entry into host cells and inhibiting other critical viral enzymes like proteases.[21]

Quantitative Data: Antiviral Potency (EC50/IC50)

The efficacy of antiviral compounds is often measured as the effective concentration (EC50) or inhibitory concentration (IC50) required to reduce viral replication or plaque formation by 50%.

| Compound | Target Virus | Potency (µM) | Reference |

| Compound A | Hepatitis C Virus (HCV) | IC50 ≈ 0.35 | [22] |

| Various Derivatives | Coxsackievirus B5 (CVB-5) | EC50 = 9 - 17 | [19] |

| Various Derivatives | Respiratory Syncytial Virus (RSV) | EC50 = 5 - 15 | [19] |

| Various Derivatives | Cytomegalovirus (CMV) | IC50 > 0.2 - 3.2 (µg/mL) | [20] |

| Various Derivatives | Varicella-zoster virus (VZV) | IC50 = 0.2 - 2.8 (µg/mL) | [20] |

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.

-

Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole test compound. This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (no compound).

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain them with a dye like crystal violet. The stain is taken up only by living cells, so plaques appear as clear zones against a colored background.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control for each compound concentration and determine the EC50 value.

Anthelmintic Activity: A Paradigm in Parasite Control

The use of benzimidazoles as anthelmintics (agents that expel parasitic worms) is one of their most well-established and commercially successful applications.[23]

Mechanism of Anthelmintic Action

The classic mechanism of action for anthelmintic benzimidazoles is their selective binding to the β-tubulin of parasitic worms.[5] This binding is much stronger to parasite tubulin than to mammalian tubulin, providing a basis for selective toxicity.[5] The binding event disrupts the polymerization of tubulin into microtubules. In the parasite, this leads to:

-

Inhibition of cell division (mitosis).

-

Impaired cellular transport and motility.

-

Disruption of glucose uptake and other metabolic processes.[5] This ultimately leads to the paralysis and death of the worm, which is then expelled from the host.[23]

Key Anthelmintic Benzimidazoles

-

Albendazole: Broad-spectrum agent used against various intestinal parasites.[5]

-

Mebendazole: Effective against pinworm, roundworm, and hookworm.[5][24]

-

Thiabendazole: Used to control strongyloidiasis and cutaneous larva migrans.[5]

Experimental Protocol: In Vitro Assay using Pheretima posthuma

The Indian adult earthworm (Pheretima posthuma) is commonly used as a model organism for in vitro screening of anthelmintic drugs due to its anatomical and physiological resemblance to intestinal roundworms.[23]

-

Worm Collection: Collect adult earthworms of similar size and wash them with normal saline to remove fecal matter.

-

Experimental Setup: Place individual worms in petri dishes containing a set volume of a vehicle solution (e.g., normal saline or PBS).

-

Treatment: Add the test benzimidazole compounds and a standard drug (e.g., Albendazole or Piperazine citrate) to the petri dishes at various concentrations. Maintain one petri dish with only the vehicle as a control.

-

Observation: Observe the worms and record two key parameters:

-

Time to Paralysis: The time at which no movement is observed except when the worm is shaken vigorously.

-

Time to Death: The time at which the worm shows no movement even when shaken vigorously or dipped in warm water (50°C), accompanied by a loss of body color.

-

-

Data Analysis: Compare the time to paralysis and death for the test compounds with the standard drug and the control.

Mechanism: Benzimidazole Inhibition of Parasite Tubulin

Caption: Benzimidazoles bind to parasite β-tubulin, preventing microtubule formation and leading to paralysis.

Other Notable Biological Activities

The therapeutic potential of the benzimidazole scaffold extends beyond the major categories detailed above. Other significant, clinically relevant activities include:

-

Anti-ulcer Activity: Benzimidazole derivatives like Omeprazole and Pantoprazole are potent Proton Pump Inhibitors (PPIs). They work by irreversibly binding to the H⁺/K⁺-ATPase enzyme in the stomach's parietal cells, effectively shutting down gastric acid secretion.[5]

-

Antihypertensive Activity: Compounds such as Telmisartan and Candesartan are Angiotensin II Receptor Blockers (ARBs). They contain a benzimidazole core and are widely used to treat hypertension by blocking the vasoconstrictive effects of angiotensin II.[5]

-

Anti-inflammatory Activity: Some benzimidazole derivatives have been shown to possess anti-inflammatory properties, in part by inhibiting enzymes like cyclooxygenase (COX), which are involved in the synthesis of inflammatory prostaglandins.[9][]

-

Antihistaminic Activity: Certain derivatives, like Bilastine, act as H1-receptor antagonists, blocking the action of histamine and providing relief from allergic symptoms.[12][26]

Conclusion and Future Perspectives

The benzimidazole scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to mimic natural purines provides a gateway to interacting with a multitude of biological targets, resulting in an exceptionally broad spectrum of therapeutic activities.[4][27] From fighting cancer and microbial infections to controlling parasites and managing chronic diseases like hypertension, benzimidazole derivatives are integral to modern medicine.[3][28]

Future research will likely focus on several key areas. The development of multi-target benzimidazole derivatives, such as those that simultaneously inhibit kinases and topoisomerases in cancer, represents a promising strategy to enhance efficacy and overcome drug resistance.[13] The application of computational modeling and high-throughput screening will continue to accelerate the discovery of novel derivatives with improved potency and selectivity.[29] As our understanding of disease biology deepens, the versatility of the benzimidazole core ensures it will remain a highly valuable and adaptable platform for the design of next-generation therapeutics.[28][29]

References

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV

- A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. (URL: )

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. (URL: [Link])

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (URL: [Link])

-

Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC. (URL: [Link])

-

Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (URL: [Link])

-

Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review - International Science Community Association. (URL: [Link])

-

Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. (URL: [Link])

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: [Link])

-

Biological activities of benzimidazole derivatives: A review - ISCA. (URL: [Link])

-

Synthesis and Antibacterial activity of some newer Benzimidazole derivatives. (URL: [Link])

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed. (URL: [Link])

-

Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed. (URL: [Link])

-

Recent Developments in Benzimidazole Derivatives (2023). (URL: [Link])

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. (URL: [Link])

-

Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (URL: [Link])

-

Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace. (URL: [Link])

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: [Link])

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. (URL: [Link])

-

Benzimidazole derivatives with anthelmintic activity - ResearchGate. (URL: [Link])

-

A review on chemistry and biological significance of benzimidaole nucleus - iosrphr.org. (URL: [Link])

-

Current Achievements of Benzimidazole: A Review. (URL: [Link])

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer | ACS Omega. (URL: [Link])

-

Synthesis, antimicrobial and anthelmintic activity of some novel benzimidazole derivatives - Der Pharma Chemica. (URL: [Link])

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (URL: [Link])

-

Anthelmintic activity of benzimidazoles against Gyiodactylus sp. infecting rainbow trout Oncorhynchus mykiss - ResearchGate. (URL: [Link])

-

Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed. (URL: [Link])

-

BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW - Zenodo. (URL: [Link])

-

Biological Evaluation of Novel 2-Benzimidazole Derivatives for Antibacterial Activity. (URL: [Link])

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals. (URL: [Link])

-

IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE - WJPMR. (URL: [Link])

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (URL: [Link])

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. (URL: [Link])

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrphr.org [iosrphr.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. What Is Benzimidazole? Uses in Pharmaceuticals, Agriculture, and Industry [elchemy.com]

- 6. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Evaluation of Novel 2-Benzimidazole Derivatives for Antibacterial Activity | bioRxiv [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. rroij.com [rroij.com]

- 22. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzimidazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole, stands as a "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable structural similarity to natural purine nucleotides allows it to interact with a vast array of biological macromolecules, making its derivatives potent agents against a wide spectrum of diseases.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole compounds, moving beyond a mere catalog of activities to explain the causal relationships between specific structural modifications and their resulting pharmacological effects. We will explore the key positions on the benzimidazole core, dissect the SAR for major therapeutic areas, provide actionable experimental protocols, and present a framework for the rational design of next-generation benzimidazole-based therapeutics.

The Benzimidazole Core: A Foundation of Versatility

The power of the benzimidazole scaffold lies in its chemical versatility. The core structure presents several key positions for chemical modification, primarily at the N-1, C-2, and the C-4, C-5, C-6, and C-7 positions of the benzene ring.[2][5][6] The NH group at position 1 is a critical hydrogen bond donor, crucial for interactions with biological targets like enzymes and receptors.[7] The strategic placement of substituents at these positions allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the compound's affinity for its target, metabolic stability, and overall efficacy.[3][7]

Below is a diagram illustrating the key modifiable positions on the benzimidazole scaffold, which form the basis of all SAR studies.

Sources

- 1. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update | IntechOpen [intechopen.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

Exploratory Studies on Novel Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines enables it to interact with a diverse array of biological targets, resulting in a wide spectrum of pharmacological activities.[1][2] The intrinsic biological significance of the benzimidazole moiety was first hinted at by its presence as an axial ligand for cobalt in vitamin B12.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of novel benzimidazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The versatility of the benzimidazole scaffold has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas, including anti-ulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines like bilastine.[1][2] Ongoing research continues to uncover the potential of benzimidazole derivatives as anticancer, antimicrobial, and antiviral agents.[3][4][5] This guide will equip you with the foundational knowledge and practical methodologies to explore this promising class of compounds in your drug discovery endeavors.

I. Design and Synthesis of Novel Benzimidazole Derivatives

The synthesis of a diverse library of benzimidazole derivatives is the cornerstone of exploratory studies. The most classical and widely adopted method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[1][6]

Synthetic Strategy: The Phillips-Ladenburg Reaction

The Phillips-Ladenburg reaction, involving the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions, is a robust and versatile method for preparing a wide range of 2-substituted benzimidazoles.[6]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol provides a generalized procedure for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with a substituted benzoic acid.

Materials:

-

o-Phenylenediamine

-

Substituted Benzoic Acid (e.g., 4-nitrobenzoic acid)

-

Polyphosphoric Acid (PPA) or 4M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).[6]

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.[7][8]

-

Heat the reaction mixture under reflux for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[6][7]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[7]

-

The crude benzimidazole derivative will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[7]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-substituted benzimidazole derivative.

Characterization of Synthesized Derivatives

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition of the compound.

II. Biological Evaluation of Novel Benzimidazole Derivatives

A systematic and rigorous biological evaluation is critical to identify promising lead compounds. This section details the protocols for assessing the anticancer, antimicrobial, and antiviral activities of the synthesized benzimidazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[3][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3][10]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[12]

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Seed the cancer cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[9]

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Prepare serial dilutions of the test benzimidazole derivatives in the growth medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plates for 48 to 72 hours.[9]

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[13][14]

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][12]

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[12]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][14]

-

Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a standard technique for determining the MIC of novel compounds.[17]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

Procedure:

-

Prepare serial two-fold dilutions of the test benzimidazole derivatives in the appropriate broth medium in a 96-well plate.[17]

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[18]

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

-

Inoculate each well (except for a sterility control) with the bacterial or fungal suspension. Include a growth control well containing only the medium and the inoculum.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[18]

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[19][20]

Experimental Protocol: Plaque Reduction Assay

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

-

Virus stock (e.g., Influenza A virus).

-

Infection medium (e.g., DMEM with TPCK-trypsin for influenza).

-

Overlay medium (e.g., containing agarose or methylcellulose).

-

Crystal violet solution for staining.

Procedure:

-

Seed the host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the test benzimidazole derivatives in the infection medium.

-

Pre-treat the cell monolayers with the different concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37°C.[21]

-

After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the respective concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.[19]

-

Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet solution.[20]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%).

III. Structure-Activity Relationship (SAR) and Molecular Modeling

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of benzimidazole derivatives.[22][23] By systematically modifying the chemical structure and evaluating the effects on biological activity, researchers can identify key structural features required for potency and selectivity.[24]

Key SAR Insights for Benzimidazole Derivatives

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences biological activity. Aromatic or heteroaromatic rings at this position have been shown to be favorable for anticancer and antimicrobial activities.[3]

-

Substituents at the N-1 position: Modification at the N-1 position can impact the compound's pharmacokinetic properties and target-binding affinity.

-

Substituents on the benzene ring: Electron-withdrawing or electron-donating groups on the fused benzene ring can modulate the electronic properties of the benzimidazole scaffold and thereby influence its biological activity.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a target protein.[25][26][27] This approach provides valuable insights into the molecular interactions driving the biological activity and can guide the rational design of more potent inhibitors.

Workflow for Molecular Docking Studies

Caption: A generalized workflow for performing molecular docking studies.

IV. Data Presentation and Visualization

Table 1: In Vitro Anticancer Activity of Novel Benzimidazole Derivatives

| Compound ID | R-group at C2 | Cell Line | IC₅₀ (µM) |

| BZ-1 | 4-Nitrophenyl | MCF-7 | 8.5 |

| BZ-2 | 4-Chlorophenyl | MCF-7 | 12.2 |

| BZ-3 | 4-Methoxyphenyl | MCF-7 | 25.1 |

| BZ-4 | 4-Nitrophenyl | HCT-116 | 6.3 |

| BZ-5 | 4-Chlorophenyl | HCT-116 | 10.8 |

| BZ-6 | 4-Methoxyphenyl | HCT-116 | 22.4 |

| Doxorubicin | (Standard) | MCF-7 | 0.9 |

| Doxorubicin | (Standard) | HCT-116 | 0.7 |

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Derivatives

| Compound ID | R-group at C2 | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| BZ-7 | 2-Hydroxyphenyl | 16 | 32 | 64 |

| BZ-8 | 4-Fluorophenyl | 8 | 16 | 32 |

| BZ-9 | 3,4-Dichlorophenyl | 4 | 8 | 16 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | - |

| Fluconazole | (Standard) | - | - | 8 |

Visualization of Experimental Workflow

Caption: An overview of the experimental workflow for exploratory studies on novel benzimidazole derivatives.

Conclusion

This technical guide provides a comprehensive framework for the exploratory study of novel benzimidazole derivatives. By following the detailed protocols for synthesis, characterization, and biological evaluation, researchers can systematically investigate this versatile scaffold for the development of new therapeutic agents. The integration of structure-activity relationship studies and molecular modeling will further enable the rational design and optimization of lead compounds. The benzimidazole nucleus continues to be a rich source of inspiration for medicinal chemists, and the methodologies outlined herein will empower researchers to unlock its full therapeutic potential.

References

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956. [Link]

-

Tchouankeu, J. C., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 136. [Link]

- Yadav, G., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry.

- Prajapat, P., & Kumar, S. (2018). Benzimidazole scaffold as a versatile biophore in drug discovery: A review. Chemistry & Biology Interface, 8(1), 1-22.

-

Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025). Current Organic Chemistry. [Link]

- Paudel, P., & Panth, N. (2021). Synthesis, Characterization and In Vitro Evaluation for Antimicrobial and Anthelmintic Activity of Novel Benzimidazole Substituted 1,3,4-Thiadiazole Schiff's Bases. Fabad Journal of Pharmaceutical Sciences, 46(3), 261-270.

-

Yadav, G., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. [Link]

- Sravanthi, V., & Harikishore, K. (2016). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. International Journal of Pharmaceutical Sciences and Research, 7(9), 3763-3769.

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Tchouankeu, J. C., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 136. [Link]

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956. [Link]

-

Remya, R. S., et al. (2024). 2D QSAR Modelling, Docking, Synthesis and Evaluation of 2-substituted Benzimidazole Derivatives as Anti-breast Cancer Agents. Current Bioactive Compounds, 20(5), 43-58. [Link]

-

Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

-

Matijašić, M., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9), 3704. [Link]

-

IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Alam, M. S., et al. (2015). Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 145, 136–145. [Link]

-

Hayden, J. E., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & medicinal chemistry letters, 20(22), 6608–6611. [Link]

-

Refaat, H. M. (2010). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ChemInform, 41(43). [Link]

-

Scribd. (n.d.). Benzimidazole (Synthesis). [Link]

-

Gelen, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50849. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3183. [Link]

-

Kumar, A., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. ACS omega. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Ronga, L., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468. [Link]

- Al-Ostath, A., & Al-Majid, A. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Supplement 1), S12-S25.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]

-

Al-Motairi, A. (2024). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. protocols.io. [Link]

-

UIN Malang Repository. (n.d.). molecular docking of benzimidazole derivative compounds as xanthin oxidase inhibitor. [Link]

- El-Sayed, M. A. A., et al. (2022). Structure activity relationship of benzimidazole derivatives. Journal of the Indian Chemical Society, 99(11), 100742.

-

Kumar, A., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

- Sharma, P., & Sharma, A. (2014). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of the Serbian Chemical Society, 79(11), 1339-1348.

-

Tamm, I., & Tyrrell, D. A. (1954). Benzimidazole derivatives: new enhancers of influenza virus multiplication. The Journal of experimental medicine, 100(5), 541–562. [Link]

-

Francesconi, V., et al. (2020). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Molecules, 25(22), 5448. [Link]

- El-Faham, A., et al. (2017). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. Journal of the Chinese Chemical Society, 64(11), 1295-1306.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives / European Journal of Medicinal Chemistry, 2010 [sci-hub.box]

- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bioagilytix.com [bioagilytix.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. repository.uin-malang.ac.id [repository.uin-malang.ac.id]

- 27. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 1-(2-Ethoxyethyl)benzimidazole: Therapeutic Targets, Mechanisms, and Clinical Applications

Executive Summary

The 1-(2-ethoxyethyl)benzimidazole scaffold represents a masterclass in rational drug design, serving as the critical pharmacophore for modern, non-sedating antihistamines—most notably, Bilastine. By balancing high receptor affinity with stringent pharmacokinetic constraints, this structural core effectively isolates peripheral therapeutic efficacy from central nervous system (CNS) toxicity. This technical whitepaper explores the primary and secondary therapeutic targets of 1-(2-ethoxyethyl)benzimidazole derivatives, details the molecular signaling pathways they modulate, and provides self-validating experimental protocols for evaluating their pharmacological profiles.

Chemical Architecture & Structural Rationale

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, capable of interacting with diverse biological targets including kinases, tubulin, and G-protein coupled receptors (GPCRs). However, the specific addition of a 1-(2-ethoxyethyl) moiety fundamentally alters the molecule's target selectivity and pharmacokinetic fate .

-

Steric Direction: The bulky ethoxyethyl substitution at the N1 position creates steric hindrance that prevents deep insertion into the narrow ATP-binding pockets of kinases, shifting the molecule's affinity toward the broader binding clefts of GPCRs.

-

Hydrophilic/Lipophilic Balance: The ether linkage in the ethoxyethyl group increases hydrophilicity. Counterintuitively, while lipophilicity usually drives receptor affinity, this specific hydrophilic addition transforms the molecule into a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier (BBB). This ensures the drug is actively pumped out of the CNS, resulting in a strictly peripheral mechanism of action and eliminating sedative side effects.

Primary Therapeutic Target: The Histamine H1 Receptor

The definitive and clinically validated target for 1-(2-ethoxyethyl)benzimidazole derivatives is the Histamine H1 Receptor (H1R) . Rather than acting as simple competitive antagonists, these molecules function as inverse agonists . They bind to the inactive state of the H1 receptor, shifting the equilibrium away from the active state and thereby suppressing constitutive receptor activity even in the absence of histamine.

Mechanism of Action & Signaling Cascade

The H1 receptor is a Gq/11-coupled GPCR. Upon activation by endogenous histamine, the Gq protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (

Caption: Signaling pathway of the Histamine H1 receptor and its blockade by 1-(2-ethoxyethyl)benzimidazole.

Secondary Targets and Anti-Inflammatory Modulation

Beyond direct H1R inverse agonism, 1-(2-ethoxyethyl)benzimidazole derivatives exhibit secondary anti-inflammatory properties. In vitro studies demonstrate that these compounds inhibit the release of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) from human mast cells and peripheral blood granulocytes .

Crucially, this scaffold achieves high H1 selectivity without the off-target muscarinic or serotonergic binding seen in first-generation antihistamines.

Quantitative Target Affinity Profile

The following table summarizes the receptor affinity and pharmacokinetic profile of the 1-(2-ethoxyethyl)benzimidazole core (represented by Bilastine) compared to other standard agents.

| Compound | Relative H1 Receptor Affinity | Off-Target Affinity (H2/H3/Muscarinic) | CNS Penetration (Sedative Potential) | P-glycoprotein Substrate |

| 1-(2-Ethoxyethyl)benzimidazole | High (3x Cetirizine, 6x Fexofenadine) | Negligible | Minimal | Yes |

| Cetirizine | Moderate (Baseline) | Low (Muscarinic) | Low-Moderate | No |

| Fexofenadine | Low (0.5x Cetirizine) | Negligible | Minimal | Yes |

Experimental Methodologies: Validating Receptor Kinetics

To accurately quantify the pharmacodynamics of 1-(2-ethoxyethyl)benzimidazole derivatives, researchers must employ robust, self-validating in vitro assays. The following protocols outline the gold standards for target validation.

Protocol 1: Radioligand Binding Assay (H1 Receptor Affinity)

Causality of Experimental Choices: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous human histamine receptors, providing a zero-background matrix when transfected with recombinant human H1R.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO cells expressing human H1R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

-

Incubation: Incubate 20 µg of membrane protein with 1 nM

-mepyramine and varying concentrations of the 1-(2-ethoxyethyl)benzimidazole test compound ( -

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Detection: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Self-Validating Control System: Define Total Binding using

-mepyramine alone. Define Non-Specific Binding (NSB) by co-incubating with a saturating concentration (10 µM) of unlabeled pyrilamine. The assay is only valid if Specific Binding (Total - NSB) constitutes >75% of Total Binding.

Caption: Workflow for in vitro radioligand binding assay to determine H1 receptor affinity.

Protocol 2: Mast Cell Degranulation Assay (Cytokine Release)

Causality of Experimental Choices: Human umbilical cord blood-derived mast cells (hCBMCs) are used instead of immortalized rodent cell lines (e.g., RBL-2H3) to ensure the physiological relevance of cytokine release (IL-4, TNF-α) in a human phenotype. IgE cross-linking is employed as the trigger to accurately mimic the endogenous allergic cascade.

Step-by-Step Methodology:

-

Sensitization: Sensitize hCBMCs (

cells/mL) with 1 µg/mL human myeloma IgE overnight at 37°C. -

Drug Pre-treatment: Wash cells to remove unbound IgE, then pre-incubate with the 1-(2-ethoxyethyl)benzimidazole derivative (0.1 to 10 µM) for 30 minutes.

-

Activation: Challenge the cells with 1 µg/mL anti-human IgE to induce degranulation. Incubate for 6 hours (for cytokine synthesis/release).

-